molecular formula C17H17Cl3N4O2S2 B10763831 N-(4-Methylpiperazin-1-Yl)-2-[(5z)-4-Oxo-2-Thioxo-5-(2,3,6-Trichlorobenzylidene)-1,3-Thiazolidin-3-Yl]acetamide

N-(4-Methylpiperazin-1-Yl)-2-[(5z)-4-Oxo-2-Thioxo-5-(2,3,6-Trichlorobenzylidene)-1,3-Thiazolidin-3-Yl]acetamide

Cat. No.: B10763831
M. Wt: 479.8 g/mol
InChI Key: GTHJLNHVDYJCCB-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML302 is a thioenolate inhibitor of class B metallo-β-lactamases (MBLs). It has been identified as a promising compound in the fight against antibiotic resistance, particularly in Gram-negative bacteria. The compound has shown efficacy in both in vitro and in vivo studies, making it a significant candidate for further research and development .

Preparation Methods

The preparation of ML302 involves the synthesis of a rhodanine derivative. The synthetic route typically includes the following steps:

    Synthesis of Rhodanine: The starting material, rhodanine, is synthesized through the reaction of carbon disulfide with ammonia and chloroacetic acid.

    Formation of Thioenolate: The rhodanine undergoes hydrolysis to form a thioenolate intermediate.

Chemical Reactions Analysis

ML302 primarily undergoes the following types of reactions:

Common reagents and conditions used in these reactions include:

    Carbon Disulfide: Used in the initial synthesis of rhodanine.

    Ammonia and Chloroacetic Acid: Reactants in the formation of rhodanine.

    Aqueous Conditions: Hydrolysis of rhodanine to form thioenolate.

The major product formed from these reactions is the thioenolate intermediate, which is responsible for the inhibitory activity of ML302.

Scientific Research Applications

ML302 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ML302 involves the inhibition of metallo-β-lactamases. The thioenolate intermediate formed from the hydrolysis of rhodanine binds to the zinc ions in the active site of the enzyme. This binding mimics the transition state of β-lactam hydrolysis, effectively inhibiting the enzyme’s activity and preventing the breakdown of β-lactam antibiotics .

Comparison with Similar Compounds

ML302 is unique in its ability to inhibit class B metallo-β-lactamases through thioenolate formation. Similar compounds include:

ML302 stands out due to its specific inhibition of metallo-β-lactamases, making it a valuable compound in the fight against antibiotic resistance.

Properties

Molecular Formula

C17H17Cl3N4O2S2

Molecular Weight

479.8 g/mol

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(2,3,6-trichlorophenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H17Cl3N4O2S2/c1-22-4-6-23(7-5-22)21-14(25)9-24-16(26)13(28-17(24)27)8-10-11(18)2-3-12(19)15(10)20/h2-3,8H,4-7,9H2,1H3,(H,21,25)/b13-8-

InChI Key

GTHJLNHVDYJCCB-JYRVWZFOSA-N

Isomeric SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC(=C3Cl)Cl)Cl)/SC2=S

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3Cl)Cl)Cl)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.